- Bicyclic heteroaryl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)

934397-98-5 structure
Nome del prodotto:5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
Numero CAS:934397-98-5
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD32062404
CID:4742045
PubChem ID:604967
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
- 5-Amino-4-methyl-1-phenyl-3-pyrazolol
- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one
- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol
- 3078AJ
- SB40061
- SY257685
- 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol #
- 5-amino-4-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 5-Amino-1,2-dihydro-4-methyl-1-phenyl-3H-pyrazol-3-one (ACI)
- 3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one
- MFCD32062404
- 934397-98-5
- SCHEMBL13860420
- CS-0341371
- InChI=1/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14
- MFCD20704330
- DB-088637
- AC8988
- SCHEMBL21622380
-
- MDL: MFCD32062404
- Inchi: 1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)
- Chiave InChI: IUURCNSBVAESQR-UHFFFAOYSA-N
- Sorrisi: O=C1C(C)=C(N)N(C2C=CC=CC=2)N1
Proprietà calcolate
- Massa esatta: 189.090212g/mol
- Massa monoisotopica: 189.090212g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 279
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.4
- XLogP3: 1.3
- Peso molecolare: 189.21g/mol
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19295-1g |
5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one |
934397-98-5 | 98% | 1g |
¥2629.0 | 2024-07-15 | |
TRC | A898840-100mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1131386-1g |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 95% | 1g |
$340 | 2024-07-28 | |
Aaron | AR00H3TQ-250mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 98% | 250mg |
$174.00 | 2025-02-12 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0576-1g |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 97% | 1g |
¥2605.69 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0576-50mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 97% | 50mg |
¥944.35 | 2025-01-20 | |
1PlusChem | 1P00H3LE-250mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | ≥98% | 250mg |
$208.00 | 2024-04-20 | |
1PlusChem | 1P00H3LE-10g |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | ≥98% | 10g |
$1125.00 | 2024-04-20 | |
1PlusChem | 1P00H3LE-100mg |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | ≥98% | 100mg |
$180.00 | 2024-04-20 | |
Aaron | AR00H3TQ-10g |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one |
934397-98-5 | 98% | 10g |
$1082.00 | 2025-02-12 |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 17 h, 110 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Riferimento
- N-Pyrrolidinyl-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Riferimento
- N-Aryl-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Riferimento
- N-(Bicyclic aryl)-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; rt → 110 °C; 72 h, 110 °C
Riferimento
- Crystal form of pyrrolidinyl urea derivative and application thereof, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 10 - 15 h, rt → 130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl methyl ether ; 2 - 3 h, 25 °C
1.2 Reagents: tert-Butyl methyl ether ; 2 - 3 h, 25 °C
Riferimento
- Preparation of pyrrolidinylurea derivatives for treatment of Trka-related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 17 h, 110 °C; 110 °C → rt
Riferimento
- Pyrrolidinylurea and pyrrolidinylthiourea compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Riferimento
- Preparation of 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea as a TRKA kinase inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Riferimento
- Pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Riferimento
- Preparation of bicyclic urea, thiourea, guanidine and cyanoguanidine compounds as TrkA inhibitors that are useful for the treatment of pain, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Riferimento
- N-(Arylalkyl)-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 72 h, 110 °C
Riferimento
- Pyrrolidinyl urea derivatives and application thereof, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; rt → 110 °C; 72 h, 110 °C
Riferimento
- Preparation of pyrrolidinyl urea derivatives and application thereof in Trka-related diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ; 5 d, 110 °C
Riferimento
- Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Raw materials
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preparation Products
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Letteratura correlata
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one) Prodotti correlati
- 1620450-74-9(2-amino-2-(4-fluorooxan-4-yl)acetic acid)
- 24526-89-4(4-(4-Chloroanilino)-2h-Chromen-2-One)
- 2165941-16-0(trans-4-(4-aminopiperidin-1-yl)oxolan-3-ol)
- 2227688-94-8(rac-methyl 5-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-1-methyl-1H-pyrazole-3-carboxylate)
- 2138362-66-8(9-methyl-7-azadispiro2.1.4^{5}.3^{3}dodecan-10-ol)
- 298204-74-7(5-Methoxynicotinonitrile)
- 890605-90-0(1-4-(4-chlorobenzenesulfonyl)piperazin-1-yl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one)
- 2877654-66-3(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}-2,2-dimethylpropanamide)
- 1785298-38-5(Benzeneacetic acid, 3-ethyl-α-fluoro-α-methyl-)
- 1360938-85-7(5-Chloro-4-methylbenzimidazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934397-98-5)5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):153.0/197.0